molecular formula C22H23N3O3 B12185591 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one

Cat. No.: B12185591
M. Wt: 377.4 g/mol
InChI Key: JMPOGLFWYZICMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one is a chemically sophisticated hybrid molecule designed for research purposes, merging two pharmacologically significant scaffolds. The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. Research indicates that this dihydroisoquinoline substructure is found in ligands for sigma-2 receptors, which are being investigated for their role in neuropathic pain and as potential targets for novel antinociceptive agents . Furthermore, derivatives containing this core have been designed as potent inhibitors of P-glycoprotein (P-gp), showing promise in reversing multidrug resistance (MDR) in cancer cells . This core has also been studied for its effects on smooth muscle contractility, potentially through modulation of calcium channels and muscarinic acetylcholine receptors . The 6-phenylpyridazin-3(2H)-one component is another versatile chemotype with a broad spectrum of reported biological activities. The pyridazinone core is a key structural feature in various vasodilator and cardiotonic agents . Notably, the 6-phenylpyridazin-3(2H)-one scaffold has been identified as a novel chemotype with anesthetic properties in mammalian models, demonstrating its significant central nervous system (CNS) activity . By conjugating these two distinct bioactive heterocycles, this compound presents a unique tool for researchers exploring polypharmacology, multi-target therapies, and the structure-activity relationships of hybrid molecules. Its primary research value lies in the potential to investigate new mechanisms for addressing complex diseases, particularly in the fields of oncology (multidrug resistance) and neuropharmacology (pain and anesthesia). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c1-27-20-12-17-10-11-24(14-18(17)13-21(20)28-2)15-25-22(26)9-8-19(23-25)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14-15H2,1-2H3

InChI Key

JMPOGLFWYZICMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline ring, followed by the introduction of the pyridazinone core and the phenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one with structurally related pyridazinone and isoquinoline derivatives, emphasizing substituent effects and molecular properties:

Compound Name Substituent on Pyridazinone (6-position) Key Structural Features Molecular Weight Notable Properties/Findings References
Target Compound: 2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one Phenyl - Pyridazinone core
- 6,7-Dimethoxy-dihydroisoquinoline methyl group
~437 (estimated) Likely moderate solubility in organic solvents due to lipophilic substituents; no bioactivity data reported.
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one 4-(Methylsulfanyl)phenyl - Ketone-linked dihydroisoquinoline
- Methylsulfanyl group
451.5 Higher molecular weight and potential for increased metabolic stability due to sulfur-containing substituent.
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one 3,4-Dimethoxyphenyl - Additional methoxy groups on phenyl 437.5 Enhanced hydrophilicity compared to phenyl analog; may improve solubility in polar solvents.
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Phenyl with Cl at 5-position - Chlorine substitution Varies Chlorine atom increases electrophilicity, potentially enhancing reactivity in nucleophilic environments.
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone N/A (benzoyl derivative) - Carbonyl-linked dihydroisoquinoline 337.4 Simplified structure with high synthetic yield (89%); used as intermediate for complex conjugates.

Key Observations:

Substituent Effects on Solubility: The phenyl group in the target compound contributes to lipophilicity, whereas analogs with polar substituents (e.g., 3,4-dimethoxyphenyl) exhibit improved solubility in pharmaceutical solvents like ethanol or DMSO . The methylsulfanyl group in the 4-(methylsulfanyl)phenyl analog introduces both lipophilic and electron-donating characteristics, which may enhance membrane permeability .

Synthetic Accessibility: Derivatives with halogen atoms (e.g., Cl at the 5-position) are synthesized via nucleophilic substitution, achieving moderate yields (~50–70%) . Carbonyl-linked dihydroisoquinoline derivatives, such as (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, are obtained in high yields (89%) using acyl chloride intermediates .

The absence of bioactivity data for the target compound underscores the need for further pharmacological profiling, particularly in comparison to analogs with reported effects on oxidative stress or neurotransmitter systems .

Biological Activity

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on related isoquinoline derivatives have shown their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of isoquinoline derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)20.3
A549 (lung cancer)18.7

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored extensively. Studies suggest that they may provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation. Specific mechanisms include:

  • Inhibition of oxidative stress
  • Modulation of signaling pathways involved in neuronal survival
  • Enhancement of synaptic plasticity

Case Studies

  • Case Study on Antioxidant Activity : A study conducted on a series of isoquinoline derivatives demonstrated that compounds with methoxy substitutions significantly enhanced radical scavenging activity compared to their unsubstituted counterparts. This suggests that the methoxy groups in our target compound could similarly enhance its antioxidant capacity .
  • Case Study on Anticancer Activity : In a recent experiment, the compound was tested against a panel of human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in HeLa cells at concentrations below 20 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.